molecular formula C11H7F3O3 B8741725 3-(trifluoroacetyl)-2,3-dihydro-4H-chromen-4-one

3-(trifluoroacetyl)-2,3-dihydro-4H-chromen-4-one

Cat. No. B8741725
M. Wt: 244.17 g/mol
InChI Key: PJUBEIYACOWKGV-UHFFFAOYSA-N
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Patent
US05565482

Procedure details

Ethyl trifluoroacetate (9.78 g, 68 mmol) was placed in a 250 mL round bottom flask, and dissolved in ether (50 mL). To the stirred solution was added 25% sodium methoxide (15.11 g, 70 mmol), followed by 4-chromanone (10.07 g, 68 mmol) dissolved in ether (25 mL). The reaction was stirred at room temperature overnight (18.3 hours), poured into a separatory funnel and washed with 3N hydrochloric acid (20 mL) and with brine (20 mL), dried over MgSO4, concentrated in vacuo, and recrystallized from ether/hexane to give a yellow solid (10.72 g, 65%): mp 81°-83° C.; 1H NMR (CDCl3) 300 MHz 16.04 (br s, 1H) 7.84 (d, J=7.9 Hz, 1H) 7.51 (m, 1H) 7.09 (m, 1H) 6.98 (d, J=8.5 Hz, 1H) 5.08 (s, 2H); 19F NMR (CDCl3) 300 MHz: -72.56 (s). Mass spectrum: M+=244.
Quantity
9.78 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
15.11 g
Type
reactant
Reaction Step Two
Quantity
10.07 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.C[O-].[Na+].[O:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16](=[O:23])[CH2:15][CH2:14]1>CCOCC>[F:9][C:2]([F:1])([F:8])[C:3]([CH:15]1[C:16](=[O:23])[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[O:13][CH2:14]1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Two
Name
sodium methoxide
Quantity
15.11 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
10.07 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight (18.3 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
washed with 3N hydrochloric acid (20 mL) and with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ether/hexane

Outcomes

Product
Details
Reaction Time
18.3 h
Name
Type
product
Smiles
FC(C(=O)C1COC2=CC=CC=C2C1=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.72 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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